molecular formula C8H9ClN2O2 B13285306 5-Chloro-4-(oxetan-3-yloxy)pyridin-3-amine

5-Chloro-4-(oxetan-3-yloxy)pyridin-3-amine

Cat. No.: B13285306
M. Wt: 200.62 g/mol
InChI Key: CXVGROOHVGAOOP-UHFFFAOYSA-N
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Description

5-Chloro-4-(oxetan-3-yloxy)pyridin-3-amine is a chemical compound with the molecular formula C8H9ClN2O2 and a molecular weight of 200.62 g/mol . This compound is characterized by the presence of a chloro group, an oxetane ring, and a pyridine ring, making it a unique structure in the field of organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-4-(oxetan-3-yloxy)pyridin-3-amine typically involves the reaction of 5-chloro-3-hydroxypyridine with oxetane under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures . The reaction proceeds through the nucleophilic substitution of the hydroxyl group by the oxetane ring, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-4-(oxetan-3-yloxy)pyridin-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Chloro-4-(oxetan-3-yloxy)pyridin-3-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 5-Chloro-4-(oxetan-3-yloxy)pyridin-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of biochemical pathways. The oxetane ring is known to enhance the stability and bioavailability of the compound, making it a valuable scaffold in medicinal chemistry .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-4-(oxetan-3-yloxy)pyridin-3-amine is unique due to the presence of the chloro group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C8H9ClN2O2

Molecular Weight

200.62 g/mol

IUPAC Name

5-chloro-4-(oxetan-3-yloxy)pyridin-3-amine

InChI

InChI=1S/C8H9ClN2O2/c9-6-1-11-2-7(10)8(6)13-5-3-12-4-5/h1-2,5H,3-4,10H2

InChI Key

CXVGROOHVGAOOP-UHFFFAOYSA-N

Canonical SMILES

C1C(CO1)OC2=C(C=NC=C2N)Cl

Origin of Product

United States

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